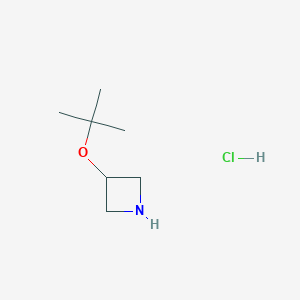
3-(Tert-butoxy)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1147530-63-9 . It is a liquid at room temperature and has a molecular weight of 129.2 .
Synthesis Analysis
The synthesis of azetidines, such as 3-(Tert-butoxy)azetidine hydrochloride, can be achieved through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .Molecular Structure Analysis
The InChI code for 3-(Tert-butoxy)azetidine hydrochloride is1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Azetidines, such as 3-(Tert-butoxy)azetidine hydrochloride, can participate in various chemical reactions. For instance, they can undergo intermolecular [2+2] photocycloadditions, a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
3-(Tert-butoxy)azetidine hydrochloride is a liquid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis of Azetidine-3-carboxylic Acid Derivatives
3-(Tert-butoxy)azetidine hydrochloride serves as a precursor in the synthesis of azetidine-3-carboxylic acid derivatives. These compounds are integral to a number of sphingosine-1-phosphate receptor (S1P) agonists , which are potential treatments for multiple sclerosis . The S1P receptors regulate biological functions such as cell proliferation, migration, and survival, making them attractive targets for inflammatory diseases, autoimmunity, and cancer treatment .
Development of Pharmaceutical Agents
Protected 3-haloazetidines, like 3-(Tert-butoxy)azetidine hydrochloride, are versatile building blocks in medicinal chemistry. They are increasingly prevalent as linking fragments or rigidifying moieties in pharmaceutical agents . The tert-butoxy group offers protection during the synthesis process, which can be removed later to yield the active pharmaceutical ingredient.
Strain-Release Reactions
The compound is used in strain-release reactions of 1-azabicyclo[1.1.0]butane to prepare high-value intermediates. These intermediates are crucial for further chemical transformations, leading to a diversified synthesis of various organic molecules .
Aza Paternò–Büchi Reactions
3-(Tert-butoxy)azetidine hydrochloride can be involved in aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines, which are found in numerous natural products and can improve pharmacokinetic properties and metabolic stability in drug molecules .
Mécanisme D'action
Target of Action
3-(Tert-butoxy)azetidine hydrochloride is primarily used as a building block in the synthesis of polyamines . Polyamines are organic compounds having two or more primary amino groups. They play a crucial role in cell growth and proliferation, and are involved in a variety of biological processes.
Mode of Action
The compound participates in anionic and cationic ring-opening polymerization to produce polyamines . This process involves the breaking of the azetidine ring, followed by the addition of monomers to form a polymer chain. The resulting polymers have a variety of structures, including branched and linear forms .
Biochemical Pathways
The polymerization of 3-(Tert-butoxy)azetidine hydrochloride affects various biochemical pathways. The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Result of Action
The polymerization of 3-(Tert-butoxy)azetidine hydrochloride results in the formation of polyamines with various structures . These polymers have numerous applications, such as in the creation of antibacterial and antimicrobial coatings, and in CO2 adsorption .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQCDRPWGBFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384429-32-6 |
Source


|
| Record name | 3-(tert-butoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2906640.png)

![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)




![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2906653.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2906655.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)
![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)
